molecular formula C7H8N2O2 B575601 3-Amino-5-hydroxybenzamide CAS No. 176442-22-1

3-Amino-5-hydroxybenzamide

Cat. No.: B575601
CAS No.: 176442-22-1
M. Wt: 152.153
InChI Key: QZYPKVMAPRVKDG-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a hydroxyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-hydroxybenzamide typically involves the following steps:

    Nitration: Benzamide is first nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-hydroxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino or hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Properties

IUPAC Name

3-amino-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYPKVMAPRVKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665591
Record name 3-Amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176442-22-1
Record name 3-Amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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